Sonolisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Signaling Pathway

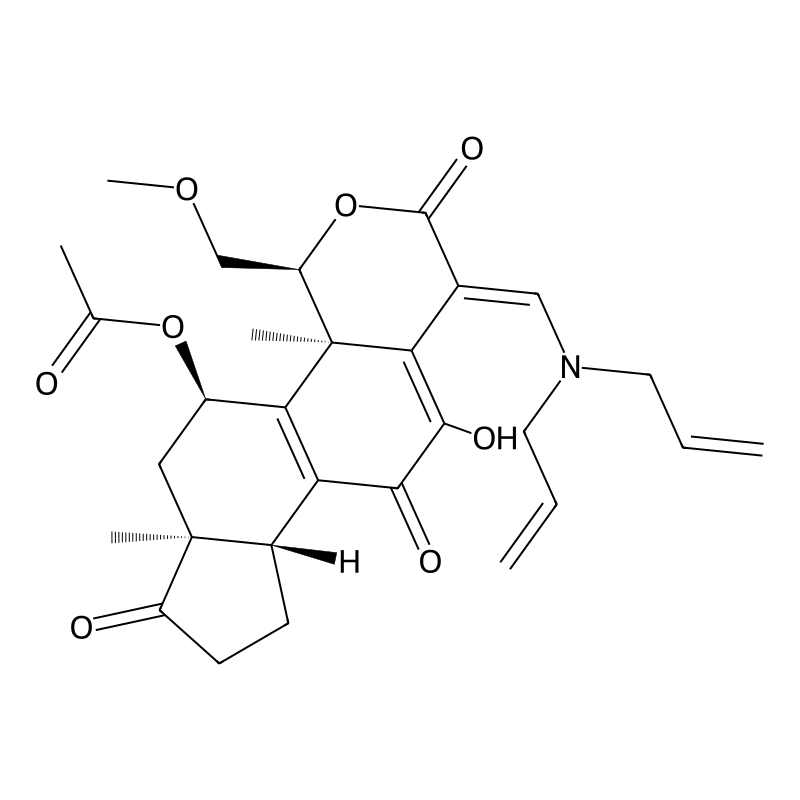

Sonolisib is a structural analogue of the fungal metabolite Wortmannin [1]. It acts as an irreversible, covalent inhibitor of PI3K by binding to a specific lysine residue (K802) within the ATP-binding pocket of the PI3K catalytic subunit [1]. This covalent modification leads to prolonged inhibition of the enzyme, disrupting the crucial PI3K/AKT/mTOR signaling pathway.

This pathway is a master regulator of cell growth, survival, metabolism, and proliferation. The following diagram illustrates the pathway and the site of this compound's action:

Diagram of the PI3K/AKT/mTOR signaling pathway and this compound's inhibitory action. The aberrant activation of this pathway is a common event in human cancers, making it a prominent therapeutic target [2]. This compound's irreversible mechanism differentiates it from earlier, reversible ATP-competitive inhibitors and may contribute to a more durable pharmacological effect [1].

Clinical Application and Trial History

This compound has been investigated in clinical trials for several advanced solid tumors. The table below summarizes its clinical trial landscape based on available data:

| Condition | Phase | Status |

|---|---|---|

| Glioblastoma | 2 | Completed [3] |

| Prostate Cancer | 2 | Completed [3] |

| Advanced Solid Tumors | 1 | Completed [3] |

| Non-Small Cell Lung Cancer (NSCLC) | 1/2 | Used in trials [3] |

| Advanced BRAF-mutant Cancers | 1/2 | Used in trials [3] |

| Metastatic Colorectal Carcinoma | 1/2 | Used in trials (as part of combination therapy) [1] |

| Head and Neck Squamous Cell Cancer | 1/2 | Used in trials (as part of combination therapy) [1] |

Experimental Research Context

In a preclinical research setting, understanding how this compound and similar covalent natural products work is an active area of study. Advanced techniques like chemical proteomics and quantitative activity-based protein profiling (ABPP) are used to map their precise molecular targets and mechanisms across the proteome [1].

The general workflow for such investigations is illustrated below:

General workflow for profiling covalent inhibitors like this compound.

- Probe Design: A "clickable" analogue of the inhibitor is synthesized, containing a small chemical handle (e.g., an alkyne) for later conjugation, without altering its core biological activity [1].

- Cellular Treatment & Enrichment: Live cells (e.g., cancer cell lines) are treated with the probe. After cell lysis, the probe-bound proteins are "clicked" to a tag (like biotin or a fluorophore) for purification or detection [1].

- Target Identification: Enriched proteins are identified using quantitative mass spectrometry. Bioinformatics analysis then reveals the specific protein targets and binding sites (e.g., lysine residues) [1].

- Functional Validation: The functional consequences of target engagement (e.g., on cell viability, pathway signaling, apoptosis) are confirmed through biochemical and cellular assays [1].

Key Insights for Researchers

- Differentiation from Other Inhibitors: Unlike isoform-specific or reversible ATP-competitive PI3K inhibitors, this compound's irreversible, covalent mechanism may help overcome certain forms of resistance and provide prolonged pathway suppression, though this can also present challenges for therapeutic window [1] [4].

- Clinical Challenges: The clinical development of PI3K inhibitors, including this compound, faces hurdles such as drug resistance (e.g., via PTEN loss or feedback loop activation) and on-target toxicities (e.g., hyperglycemia, rash) [4]. These factors have limited the success of many agents in this class.

References

- 1. Biomimetic Synthesis and Chemical Proteomics Reveal the ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PI3K in cancer: mechanisms and advances in ... [molecular-cancer.biomedcentral.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. PI3K Inhibitors in Cancer: Clinical Implications and ... [mdpi.com]

Sonolisib PX-866 mechanism of action

Quantitative Pharmacological Data

The potency and biochemical profile of Sonolisib are detailed in the following table.

| Parameter | Value / Detail |

|---|---|

| IC50 for purified PI3K | 0.1 nM [1] |

| IC50 for PI3K isoforms | p110α: 0.1 nM; p120γ: 1.0 nM; p110δ: 2.9 nM [2] |

| IC50 in HT-29 colon cancer cells | 20 nM (for inhibition of phospho-Ser473-Akt) [1] |

| In vivo antitumor activity | Log cell kill up to 1.2 in OvCar-3 ovarian and A-549 lung cancer xenografts in mice [1] |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the Class I PI3K enzymes, which are frequently hyperactivated in cancers [3]. It acts by irreversibly binding to the PI3K enzymes, preventing the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) [2]. This inhibition blocks the downstream activation of the key signaling protein AKT and its subsequent signaling cascades, which are critical for cell growth, survival, and proliferation [3] [2]. The following diagram illustrates this signaling pathway and the point of inhibition by this compound.

Key Experimental Findings and Protocols

The antitumor activity of this compound was established through various in vitro and in vivo experiments.

In Vitro Cell-Based Assays

- Objective: To assess the inhibition of PI3K/Akt signaling and its functional consequences [1] [2] [4].

- Typical Protocol:

- Cell Line Treatment: Incubate cancer cell lines (e.g., HT-29 colon cancer cells) with increasing concentrations of this compound [1].

- Signal Inhibition Analysis: Measure the reduction in levels of phosphorylated Akt (e.g., at Ser473) via Western blotting to confirm pathway inhibition. The IC50 for this effect was reported at 20 nM in HT-29 cells [1].

- Phenotypic Assays: Evaluate downstream effects such as:

In Vivo Xenograft Models

- Objective: To evaluate the antitumor efficacy and pharmacodynamics of this compound in a live animal model [1].

- Typical Protocol:

- Tumor Implantation: Implant human cancer cells (e.g., A-549 lung cancer, OvCar-3 ovarian cancer) subcutaneously into immunodeficient mice [1].

- Drug Administration: Administer this compound orally, intraperitoneally, or intravenously once a stable tumor volume is reached. A dose of 10 mg/kg has been used in studies [1].

- Efficacy Endpoints:

- Tumor Growth Measurement: Regularly measure tumor dimensions to calculate volume. This compound monotherapy demonstrated significant tumor growth inhibition and log cell kills up to 1.2 [1].

- Pharmacodynamic Analysis: Excise tumors at various time points post-dosing to confirm sustained inhibition of pAkt by Western blotting (e.g., up to 80% inhibition lasting over 48 hours after oral administration) [1].

- Combination Therapy: Investigate synergy with standard therapies like cisplatin or radiation, which showed enhanced antitumor effects [1].

Clinical Development and Status

This compound entered clinical trials for several advanced solid tumors, including glioblastoma, prostate cancer, head and neck cancer, and non-small cell lung cancer [5] [6]. However, clinical development was discontinued. Key clinical findings include:

- Glioblastoma: In a phase II trial for recurrent glioblastoma, the drug did not meet its pre-defined efficacy endpoints, though a portion of participants achieved prolonged stable disease [7].

- Combination Therapy: A phase II study combining this compound with docetaxel did not show an improved response in patients with advanced head and neck squamous cell cancer [7].

- Corporate Status: The original developer, Seagen, was acquired by Pfizer in December 2023 [5].

References

- 1. Molecular pharmacology and antitumor activity of PX - 866 , a novel... [pubmed.ncbi.nlm.nih.gov]

- 2. ( this compound ) | phosphoinositide 3-kinase/PI3K inhibitor PX 866 [invivochem.com]

- 3. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 4. PX-866 [lktlabs.com]

- 5. - Seagen - AdisInsight this compound [adis.springer.com]

- 6. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 7. PX-866 - an overview | ScienceDirect Topics [sciencedirect.com]

Mechanism of Action and Pharmacology

Sonolisib is a synthetic derivative of the early PI3K inhibitor Wortmannin, designed to have improved pharmacological properties [1]. It acts as an irreversible inhibitor of Class IA PI3K enzymes [2] [1]. By inhibiting PI3K, this compound blocks the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of the downstream PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and proliferation. In susceptible tumor cells, this leads to the inhibition of tumor cell growth and survival [2].

Its potency against different Class I PI3K isoforms is demonstrated by the following IC₅₀ values:

| PI3K Isoform | IC₅₀ (nM) |

|---|---|

| p110α | 0.1 nM [2] |

| p120γ (PI3Kγ) | 1.0 nM [2] |

| p110δ | 2.9 nM [2] |

The following diagram illustrates the signaling pathway targeted by this compound and its functional outcomes:

Key Research and Clinical Applications

This compound has been studied in both preclinical models and clinical trials for various cancers, and recent research has uncovered a novel application in targeting senescent cells.

Clinical Trial History

This compound advanced to Phase 2 clinical trials for several solid tumors before its development was ultimately discontinued [3]. Clinical trials investigated its potential in:

- Glioblastoma [4] [3]

- Metastatic Castration-Resistant Prostate Cancer [4] [3]

- Metastatic Colorectal Carcinoma [3] [5]

- Squamous Cell Carcinoma of the Head and Neck [4] [3]

- Non-Small Cell Lung Cancer (NSCLC) [4] [3]

- BRAF-mutant Cancers (including unresectable melanoma) [3]

Despite encouraging preclinical activity, the clinical efficacy of PI3K inhibitor monotherapy in cancers like colorectal has been limited, often due to concomitant genetic alterations such as KRAS mutations [1] [5].

Emerging Role as a Senolytic

A significant recent discovery is that this compound functions as a senolytic—a compound that selectively induces apoptosis in senescent cells [6]. Cellular senescence, a stable cell cycle arrest, can be induced by DNA-damaging therapies like radiation and chemotherapy. The accumulation of these cells can promote tumor relapse and therapy-related side effects.

- Mechanism: Research indicates that this compound induces apoptosis in senescent tumor cells by triggering the proteasomal degradation of p21WAF1/CIP1, a key cyclin-dependent kinase inhibitor [6].

- Specificity: This senolytic activity was demonstrated across multiple cancer cell lines (including HCT116 colon carcinoma and MCF-7 breast carcinoma) that were driven into senescence by ionizing radiation or chemotherapeutics, but not in proliferating cells [6].

- Combination Potential: This finding reveals its potential for use in combination with DNA-damaging therapies to eliminate treatment-induced senescent cells, potentially reducing tumor relapse and fibrosis [6].

Experimental Protocols

For researchers working with this compound in vitro, here are key practical considerations.

In Vitro Reconstitution and Storage

- Solubility: this compound is soluble in DMSO at a concentration of at least 100 mg/mL (190.26 mM) [2].

- Stock Solution Preparation: Prepare stock solutions in DMSO at a concentration of 10-100 mM. Aliquot to avoid repeated freeze-thaw cycles.

- Storage:

Cell-Based Assay Protocol

The following methodology is adapted from research investigating the senolytic effects of this compound [6].

- 1. Senescence Induction: Treat cells (e.g., HCT116, MCF-7) with a DNA-damaging agent.

- 2. Senescence Confirmation: 4-6 days post-induction, confirm senescence.

- SA-β-Gal Staining: Use a Senescence-associated β-galactosidase staining kit to visualize blue-stained senescent cells [6].

- 3. This compound Treatment: 6-8 days after senescence induction, treat cells with this compound.

- Prepare serial dilutions of this compound from DMSO stock in culture medium. The final DMSO concentration should be equal in all groups (typically ≤0.1%).

- A typical treatment period is 24-72 hours [6].

- 4. Viability/Apoptosis Analysis:

- Crystal Violet Assay: To measure adherent (live) cell density. Note that this compound may reduce proliferation in non-senescent cells, which can be mistaken for death in this assay [6].

- LDH Release Assay: Quantifies lactate dehydrogenase released from dead cells, a more direct marker of cytotoxicity [6].

- Flow Cytometry: Use Annexin V/PI staining to quantify apoptotic cells [6].

References

- 1. This compound: Pan-Phosphatidylinositol 3-Kinase (PI3K) Inhibitor ... [hero.epa.gov]

- 2. This compound (Synonyms: PX-866) - PI3K Inhibitor [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. From PIK3CA Mutations to Rational PI3K Inhibition for the ... [link.springer.com]

- 6. Combined inhibition of class 1-PI3K-alpha and delta ... [nature.com]

Sonolisib IC50 p110alpha p120gamma p110delta

Sonolisib IC50 Values Against PI3K Isoforms

| PI3K Isoform | Catalytic Subunit | IC50 Value |

|---|---|---|

| PI3Kα [1] | p110α [2] | 0.1 nM [3] [4] |

| PI3Kγ [1] | p120γ [3] | 1.0 nM [3] [4] |

| PI3Kδ [1] | p110δ [2] | 2.9 nM [3] [4] |

Mechanism of Action and Biological Activity

This compound is a novel, oral, small-molecule inhibitor and a wortmannin analog [4]. Its primary mechanism involves the irreversible inhibition of the PI3K/Akt signaling pathway [3] [4].

- In Vitro Activity: this compound inhibits the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which prevents the subsequent activation of the PI3K/Akt signaling pathway. This inhibition can lead to the suppression of tumor cell growth and survival in susceptible tumor cell populations [3] [4].

- Broader Context of PI3K Inhibition: The PI3K pathway is a crucial intracellular signaling pathway frequently mutated in cancer, governing cell survival, proliferation, and metabolism [1]. Inhibiting this pathway is a validated anti-cancer strategy. This compound's profile as a pan-isoform inhibitor means it targets multiple catalytic subunits of Class I PI3Ks, specifically p110α, p110δ, and p120γ (PI3Kγ) [3] [4].

Key Experimental Methodologies

To evaluate the biological activity and therapeutic potential of this compound in a research setting, several standard experimental approaches are used. The workflow below outlines a typical in vitro study design.

- Cell Culture: Experiments are performed on susceptible tumor cell populations. The specific cell lines used can determine the context of the results [2].

- Treatment with this compound: The compound is applied to the cells. In vitro, it is typically dissolved in DMSO, with stock concentrations around 100 mg/mL (approximately 190 mM) [4].

- Downstream Analysis:

- PIP3 and Pathway Analysis: Inhibition is confirmed by measuring the reduction in PIP3 levels or the phosphorylation of key pathway components like Akt, often via techniques like Western blotting [4].

- Functional Assays: The ultimate anti-tumor effect is quantified using cell viability assays, such as the MTT assay. This colorimetric method measures the activity of enzymes that reduce MTT to formazan, indicating metabolically active cells. A decrease in signal after this compound treatment indicates inhibition of cell proliferation or induction of cell death [2].

Clinical Development Context

This compound has been investigated in clinical trials for various cancer types, demonstrating its transition from preclinical research to clinical evaluation. These studies have included glioblastoma, prostate cancer, advanced solid tumors, advanced BRAF-mutant cancers, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, metastatic colorectal cancer, and melanoma [4] [5].

Summary

This compound is a potent and irreversible pan-isoform PI3K inhibitor with well-characterized IC50 values in the low nanomolar range. Its mechanism of action and standard experimental methods provide a strong foundation for your technical guide.

References

- 1. PI3K Inhibitors in Cancer: Clinical Implications [pmc.ncbi.nlm.nih.gov]

- 2. The PI3K subunits, P α and 110 β are potential targets for... P 110 [molecular-cancer.biomedcentral.com]

- 3. | TargetMol this compound [targetmol.com]

- 4. (PX866) | phosphoinositide 3-kinase/PI3K inhibitor this compound [invivochem.com]

- 5. Overview of PI3K inhibitors in research competition [bocsci.com]

Sonolisib irreversible pan-isoform PI3K inhibition

Molecular & Mechanistic Profile

| Property | Description |

|---|---|

| CAS Number | 502632-66-8 [1] |

| Chemical Formula | C₂₉H₃₅NO₈ [1] |

| Molecular Weight | 525.59 g/mol [1] |

| Mechanism of Action | Irreversible, pan-isoform PI3K inhibitor [2] [1] |

| Primary Effect | Inhibits production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and blocks PI3K/Akt signaling pathway [1] |

Biochemical Inhibition Data (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) of Sonolisib against different Class I PI3K isoforms, demonstrating its pan-isoform activity.

| PI3K Isoform | IC50 (nM) |

|---|---|

| p110α (PIK3CA) | 0.1 nM [1] |

| p110γ (PIK3CG) | 1.0 nM [1] |

| p110δ (PIK3CD) | 2.9 nM [1] |

| p110β (PIK3CB) | >300 nM [2] |

Note: The high IC50 for the p110β isoform indicates significantly weaker inhibition compared to the other isoforms [2].

Mechanism of Action & Pathway

This compound functions as an irreversible inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks) [1]. It potently inhibits the p110α, γ, and δ catalytic subunits, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of AKT and its downstream effectors in the mTOR signaling pathway, which are crucial for cell survival, growth, and proliferation [3] [4].

The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway and the site of this compound's action.

The PI3K/AKT/mTOR pathway and this compound's inhibitory action. This compound irreversibly inhibits PI3K, blocking the signal that drives cancer cell processes.

Research Context & Limitations

- Therapeutic Investigation: this compound has been evaluated in clinical trials for solid tumors, but its further development, like many pan-PI3K inhibitors, has been hampered by on-target toxicities [2].

- Information Limitations: The available search results lack detailed experimental protocols (e.g., specific cell culture conditions, in vivo dosing regimens, Western blot antibodies/conditions) and comprehensive preclinical data. The provided IC50 for p110β is from a single source and should be verified [2].

How to Proceed Further

To compile the in-depth technical guide you require, I suggest you:

- Consult Primary Literature: Search for original research papers on this compound (PX-866) on platforms like PubMed, using the CAS number (502632-66-8) for precise results.

- Review Clinical Trial Records: Check detailed results and study protocols on clinical trial registries (e.g., ClinicalTrials.gov) using "PX-866" or "this compound" as a keyword.

- Explore Specific Assays: The mentioned IC50 values likely come from specific kinase binding or lipid kinase assays. Recreating these experiments would require sourcing detailed methods from foundational papers.

References

- 1. | TargetMol this compound [targetmol.com]

- 2. The emerging role of PI3K inhibitors for solid tumour treatment ... [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the use of PI for glioblastoma... 3 K inhibitors [pmc.ncbi.nlm.nih.gov]

- 4. /AKT/mTOR signaling transduction pathway and targeted... PI 3 K [molecular-cancer.biomedcentral.com]

Sonolisib preclinical research overview

Sonolisib (PX-866) Profile Summary

The table below summarizes the core information available for this compound:

| Attribute | Description |

|---|---|

| Drug Type | Small molecule drug [1] |

| Synonyms | DJM-166, DJM-2-166, NSC-722134 [1] |

| Mechanism of Action | Pan-Class I PI3K inhibitor; inhibits multiple isoforms (PI3Kα, β, δ, γ) of the Phosphatidylinositol 3-kinase family [2] [3] [1]. |

| Primary Target | PI3K/AKT/mTOR signaling pathway [2] [4] |

| R&D Status | Discontinued (Highest Phase: Phase 2) [1] |

| Reported IC50 Values | PI3Kα: 0.1 nM, PI3Kδ: 2.9 nM, PI3Kγ: 1 nM, PI3Kβ: >300 nM (Note: Specific assay conditions not provided) [3] |

Reported Preclinical Findings

Search results indicate this compound was investigated in preclinical models, but specific experimental details and raw data are not available in the searched literature.

- In Medulloblastoma: Research indicated that PI3K pathway upregulation is seen in medulloblastoma. Treatment with pictilisib (GDC-0941), another PI3K inhibitor, impaired cell migration and tumor growth, suggesting the potential therapeutic role of PI3K inhibition in this cancer [2]. While this finding is not directly about this compound, it demonstrates the context of PI3K inhibitor research in brain cancers.

- General Preclinical Evidence: A review noted that there is a "multitude of preclinical evidence showing the effectiveness of PI3K inhibitors" in cancers with hyperactivation of the PI3K pathway [2]. However, it does not detail specific studies performed with this compound.

This compound Clinical Development History

The following table lists the cancer indications for which this compound advanced to Phase 2 clinical trials, per the database record [1]:

| Indication | Phase | Location |

|---|---|---|

| BRAF-mutation brain cancer | Phase 2 | United States |

| Unresectable Melanoma | Phase 2 | United States |

| Metastatic castration-resistant prostate cancer | Phase 2 | Canada |

| Glioblastoma Multiforme | Phase 2 | Canada |

| Metastatic Colorectal Carcinoma | Phase 2 | United States & Canada |

| Squamous cell carcinoma of head and neck (metastatic) | Phase 2 | United States & Canada |

| Non-Small Cell Lung Cancer | Phase 2 | United States & Canada |

PI3K/AKT/mTOR Pathway and this compound's Mechanism

This compound is a pan-PI3K inhibitor that targets the PI3K/AKT/mTOR (PAM) pathway, a crucial intracellular signaling network frequently dysregulated in cancer [4] [5]. The following diagram illustrates this pathway and this compound's point of inhibition.

This compound inhibits the PI3K enzyme, blocking downstream oncogenic signaling. The pathway illustrates key components and regulatory feedback, including the tumor suppressor PTEN.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 3. The emerging role of PI3K inhibitors for solid tumour treatment ... [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

- 5. PI3K Inhibitors in Cancer: Clinical Implications and ... [mdpi.com]

Sonolisib PI3K/Akt signaling pathway inhibition

Mechanism of Action and Signaling Pathway

Sonolisib inhibits all class I PI3K isoforms (p110α, p110β, p110δ, p110γ), blocking the PI3K/AKT/mTOR signaling pathway, which is hyperactive in many cancers and crucial for cell growth, survival, and metabolism [1] [2].

The diagram below illustrates how this compound inhibits this pathway at the initial signaling step.

This compound inhibits PI3K activation, blocking downstream AKT/mTORC1 signaling and cancer-promoting cellular processes. PTEN is a natural pathway antagonist.

Key Experimental Data and Senolytic Properties

A significant finding is that this compound exhibits senolytic properties, meaning it can selectively induce apoptosis in senescent cells induced by radiation or chemotherapy, without similarly affecting proliferating cells [3]. This is promising for combination therapies to reduce tumor relapse and treatment side effects like fibrosis [3].

The table below summarizes key experimental findings from a 2024 Cell Death & Disease study [3].

| Experimental Aspect | Findings for this compound (PX-866) |

|---|---|

| Senolytic Activity | Induced apoptotic cell death in senescent HCT116 (colon), MCF-7 (breast), and A549 (lung) carcinoma cells. Effect was independent of senescence trigger (ionizing radiation or chemotherapeutics). |

| Specificity | Treatment caused significant cell death in senescent cells, but only reduced proliferation rates (not death) in non-senescent, proliferating cells. |

| Key Molecular Mechanism | Induced proteasomal degradation of the CDK inhibitor p21WAF1/CIP1, leading to apoptosis in senescent tumor cells. |

| Isoform Specificity | Senolytic effect required simultaneous inhibition of both PI3K class I alpha (e.g., with Alpelisib) and delta (e.g., with Idelalisib) isoforms. |

Detailed Experimental Protocol

The following methodology is adapted from the 2024 study that identified this compound's senolytic properties [3]. This workflow outlines the key steps:

Key experimental workflow for evaluating the senolytic effect of this compound, from senescence induction to mechanistic validation.

Key Considerations for the Protocol:

- Cell Lines Used: HCT116 colon carcinoma, MCF-7 mammary carcinoma, A549 lung carcinoma [3].

- Critical Controls: Include proliferating (non-senescent) cells treated with this compound, senescent cells treated with a solvent control (DMSO), and a positive control for general cytotoxicity (e.g., staurosporine) [3].

- Data Interpretation: A significant increase in cell death specifically in senescent populations, confirmed by multiple assays, indicates senolytic activity.

Current Status and Future Directions

Clinical development of this compound has been explored in various cancers. Development in colorectal cancer has faced challenges, with one trial cohort showing no response or clinical benefit in four colorectal cancer patients [4]. Future research is focusing on rational combination therapies to overcome resistance, particularly in cancers with co-occurring mutations like KRAS [4] [5].

References

- 1. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

- 3. Combined inhibition of class 1-PI3K-alpha and delta ... [nature.com]

- 4. From PIK3CA Mutations to Rational PI3K Inhibition for the ... [link.springer.com]

- 5. PI3K/Akt/mTOR Signaling Pathway as a Target for ... [mdpi.com]

Sonolisib senolytic activity protocol

Sonolisib at a Glance

The table below summarizes the key information available on this compound from the search results.

| Attribute | Description |

|---|---|

| Drug Name | This compound (also known as PX-866) [1] |

| Classification | Pan-class I PI3K (phosphoinositide 3-kinase) inhibitor; synthetically derived analog of Wortmannin [2] [1] |

| Primary Documented Mechanism | Inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival, proliferation, and metabolism [2] [1] |

| Context in Literature | Studied as a direct anti-cancer therapeutic; mentioned in the context of treating castration-resistant prostate cancer (CRPC) without chemotherapy [1] |

| Reported Senolytic Activity | No specific data found in the provided search results. |

Proposed Framework for Senolytic Investigation

Although a direct protocol for this compound's senolytic activity is unavailable, you can adapt established senolytic research frameworks to investigate its potential. The general approach involves inducing senescence in vitro, treating with the candidate drug, and then assessing viability and senescence markers.

The workflow below outlines the key stages of a typical senolytic drug screening experiment.

Key Experimental Parameters to Define

When designing your protocol, you will need to establish the following key parameters, drawing from general senolytic research methods [3] [4]:

- Cell Models: Use cell types relevant to your research focus. Common models include:

- Human diploid fibroblasts (e.g., IMR-90, WI-38) induced into senescence via irradiation or replication exhaustion [3].

- Primary human preadipocytes or human umbilical vein endothelial cells (HUVECs) [3].

- Cancer cell lines treated with sub-lethal doses of chemotherapy drugs to induce therapy-induced senescence (TIS) [5].

- Senescence Induction: The method of induction can influence the senescent phenotype and must be carefully selected and validated [3].

- Dosing Strategy:

- Treatment Duration: Senolytics are often administered as short, intermittent pulses rather than continuous exposure. A common approach is to treat for 24-72 hours, followed by a wash-out period and a recovery phase before assessment [3].

- Dose Range: Conduct a dose-response curve. Since this compound is a known PI3K inhibitor, you could start with concentrations previously reported for its anti-cancer effects in vitro and adjust based on senolytic readouts [1].

- Control Compounds: Always include well-characterized senolytics as positive controls (e.g., Dasatinib + Quercetin, Fisetin, Navitoclax/ABT-263) and non-senescent cells as a negative control to confirm selective toxicity [3] [6] [4].

Important Considerations for Protocol Development

- Mechanism Hypothesis: The PI3K/AKT/mTOR pathway is a known pro-survival signal. Its inhibition could theoretically disrupt the delicate anti-apoptotic balance in senescent cells, making them susceptible to death [6] [7]. This provides a rationale for investigating this compound as a senolytic.

- Lack of Clinical Data: The search results indicate that clinical trials for this compound in cancer have shown only "moderate activity" and were not conducted from a senolytic perspective [1]. Its safety and efficacy profile for clearing senescent cells in humans is entirely unknown.

- Pathway Cross-Talk: Be aware that senescence involves multiple interconnected pathways. Inhibiting PI3K may have unintended effects on other processes like mTOR signaling or SASP factor expression, which should be monitored [2] [1].

Key Takeaways for Researchers

- No Established Protocol Exists: There are no published application notes or detailed methodologies for using this compound as a senolytic. Its profile remains that of an investigational anti-cancer agent [1].

- Adapt General Principles: To investigate its potential, you must adapt established senolytic screening workflows, defining your own cell models, senescence induction methods, and dosing regimens [3].

- Focus on Selective Apoptosis: The core of your protocol should be designed to rigorously demonstrate that this compound selectively induces apoptosis in senescent cells while sparing non-senescent proliferating cells [6] [7].

References

- 1. Signaling Pathways and Targeted Therapies for Castration ... [auo.asmepress.com]

- 2. PI3K Inhibitors in Cancer: Clinical Implications and ... [mdpi.com]

- 3. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Senolytics: from pharmacological inhibitors to ... [nature.com]

- 5. Senolytics: charting a new course or enhancing existing anti ... [pmc.ncbi.nlm.nih.gov]

- 6. Senolytic Drugs: Reducing Senescent Cell Viability to ... [pmc.ncbi.nlm.nih.gov]

- 7. Senotherapeutics and Their Molecular Mechanism for ... [pmc.ncbi.nlm.nih.gov]

Understanding Senescence and Senolytic Action

Cellular senescence is a state of irreversible cell cycle arrest triggered by stressors like DNA damage or oncogene activation. While it acts as a tumor-suppressive mechanism, the accumulation of senescent cells with age contributes to tissue dysfunction and chronic inflammation, primarily through the Senescence-Associated Secretory Phenotype (SASP) [1] [2].

Senolytic drugs are a class of therapeutics designed to selectively induce apoptosis in these senescent cells. They work by targeting Senescent Cell Anti-Apoptotic Pathways (SCAPs), which are pro-survival networks that senescent cells rely on to resist programmed cell death [3] [4]. The following diagram illustrates the core signaling pathways involved in cellular senescence and the mechanisms of senolytic compounds.

Established and Emerging Senolytic Compounds

Researchers have identified several senolytic compounds that target different SCAPs. The table below summarizes major senolytic classes, their molecular targets, and key characteristics.

Table 1: Major Classes of Senolytic Compounds

| Senolytic Class | Molecular Targets | Representative Agents | Mode of Action | Key Considerations |

|---|---|---|---|---|

| Tyrosine Kinase Inhibitors | Src family kinases, Eph receptors [3] | Dasatinib | Inhibits pro-survival tyrosine kinases upregulated in certain senescent cell types [3]. | Often used in combination; cell-type specificity is a factor [3]. |

| Flavonoid Polyphenols | PI3K/AKT, NF-κB, ROS pathways [3] | Quercetin, Fisetin | Induces apoptosis via oxidative stress and suppression of anti-apoptotic signaling [3]. | Low toxicity, orally bioavailable, but can have variable potency and poor bioavailability [3]. |

| BCL-2 Family Inhibitors | BCL-2, BCL-xL, BCL-w [3] | Navitoclax (ABT-263), ABT-737 | Blocks anti-apoptotic proteins, triggering mitochondrial apoptosis [3]. | Potency against multiple cell types, but may cause thrombocytopenia as a side effect [3]. |

| MDM2 Inhibitors | MDM2-p53 interaction [5] | RG7112, AMG232, Nutlin-3a | Disrupts p53-MDM2 binding, stabilizing p53 and promoting apoptosis in senescent cells [5]. | Shows promise in reducing epigenetic age in vitro [5]. |

| BET Inhibitors | BET bromodomain proteins, DNA repair [5] | JQ1 | Targets non-homologous end joining DNA repair pathway [5]. | Identified as reducing epigenetic age in blood samples in vitro [5]. |

| Natural Compounds & Others | Oxidative stress response proteins [5] | Piperlongumine | Selectively induces senescent cell death by inhibiting oxidative stress response proteins [5]. | Natural origin; selective senolytic activity [5]. |

Recent research continues to expand the senolytic arsenal. A 2025 study using transcriptomic signatures and network-based methods identified over 600 molecules with potential senolytic activity and uncovered new SCAPs, including AURKA, EGFR, IRS1, SMAD4, and KRAS [4]. Furthermore, novel approaches like antibody-drug conjugates (ADCs) that target surface proteins on senescent cells (e.g., β2-microglobulin) are under development for highly selective clearance [3].

Experimental Protocols for Senolytic Validation

This section provides a core workflow and detailed methodologies for key experiments validating senolytic activity, from in vitro screening to in vivo assessment.

In Vitro Senolytic Screening & Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound and its selective toxicity towards senescent cells versus non-senescent controls [5].

Protocol:

- Cell Culture:

- Senescent Cells: Induce senescence in appropriate cell lines (e.g., human fibroblasts, IMR-90) or primary cells using:

- Proliferating Control Cells: Use early-passage, low-density cultures of the same cell line.

- Compound Treatment:

- Prepare a dilution series of the senolytic compound (e.g., from 10 µM to 0.1 µM) in fresh culture medium.

- Treat cells for 24-72 hours. Intermittent dosing (e.g., 2-3 days of treatment followed by a drug-free period) is often used to mimic potential clinical protocols [7].

- Viability Assessment:

- Perform using assays like MTT, WST-8, or CellTiter-Glo to quantify metabolic activity or ATP content as a proxy for cell viability.

- Calculate the IC₅₀ for both senescent and proliferating cells using non-linear regression analysis. A true senolytic will have a significantly lower IC₅₀ in senescent cells.

Analysis of Senescence Biomarkers

Objective: To confirm the reduction of senescent cell burden and characterize the senescent phenotype following treatment.

Protocol:

- Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:

- Culture cells in chamber slides or plates. Wash with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes.

- Incubate cells with the X-Gal staining solution (1 mg/mL X-Gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) at 37°C overnight in a dry incubator (without CO₂) [6] [8].

- Quantify the percentage of blue-stained cells under a bright-field microscope. For flow cytometry, use a fluorescent substrate like C12FDG [5].

- Gene Expression Analysis of Key Markers:

- Extract total RNA from treated and control cells using a commercial kit.

- Perform reverse transcription followed by quantitative PCR (qPCR).

- Assess expression levels of classic senescence markers like CDKN2A (p16INK4a) and CDKN1A (p21CIP1), as well as SASP factors (e.g., IL-6, IL-8) [5] [6]. A successful senolytic treatment should significantly reduce the expression of these genes.

- Protein-Level SASP Analysis:

In Vivo Validation in Animal Models

Objective: To evaluate the efficacy and safety of senolytic compounds in a whole-organism context.

Protocol:

- Animal Models:

- Aged Mice: Use old mice (e.g., 24-28 months) where senescent cells have naturally accumulated [3].

- Progeroid Models: Use genetically accelerated aging models like Ercc1⁻/Δ or BubR1ᴴ/ᴴ mice for faster results [8].

- Disease-Specific Models: Use models of idiopathic pulmonary fibrosis, atherosclerosis, or osteoarthritis [3].

- Dosing Regimen:

- Administer the compound intermittently. A common protocol is one dose every two weeks [7].

- Routes include oral gavage (e.g., for fisetin, navitoclax) or intraperitoneal injection.

- Include vehicle-treated control groups.

- Endpoint Analysis:

- Functional Tests: Conduct treadmill exhaustion, grip strength, or rotarod tests to assess physical function improvement [3].

- Tissue Analysis: Harvest tissues (e.g., fat, liver, kidney) at sacrifice. Process for:

Research Perspectives and Challenges

The field of senolytics is rapidly evolving, with several key challenges and future directions emerging:

- Biomarker Development: There is a critical need for better in vivo biomarkers to quantify senescent cell burden and validate senolysis. Current research is exploring plasma SASP factors, epigenetic clocks, and machine learning models applied to transcriptomic data (e.g., SenCID) [7] [6] [8].

- Heterogeneity & Precision Medicine: Senescent cells are highly heterogeneous. Future trials may adopt a personalized medicine approach, enrolling patients with high senescent cell burden (measured via T cell p16 expression or a SASP score) for better outcomes [7].

- Combination Therapies & Resistance: Combining senolytics with different mechanisms of action (e.g., dasatinib + quercetin) or with senomorphics (SASP-suppressors) may enhance efficacy and overcome potential resistance [7] [3].

- Novel Modalities: Beyond small molecules, new strategies include senolytic vaccines and chimeric antigen receptor (CAR) T-cell therapies targeting seno-antigens [8].

References

- 1. Targeting Cellular Senescence for Healthy Aging: Advances ... [pmc.ncbi.nlm.nih.gov]

- 2. Cellular senescence in cancer: Unveiling dual roles, tumor ... [spandidos-publications.com]

- 3. Targeting Senescence: A Review of Senolytics and ... [mdpi.com]

- 4. Transcriptomic signatures and network-based methods ... [pubmed.ncbi.nlm.nih.gov]

- 5. Senolytic compounds reduce epigenetic age of blood ... [nature.com]

- 6. Emerging insights in senescence: pathways from ... [nature.com]

- 7. Personalized Medicine Approach to Senolytics Clinical Trials [lifespan.io]

- 8. Senescent cells as a target for anti-aging interventions:... [degruyterbrill.com]

Comprehensive Application Notes and Protocols for Sonolisib (PX-866) in HCT116 Colon Carcinoma Research

Drug Profile and Significance in Colorectal Cancer Research

Sonolisib (PX-866) is a clinical derivative of the natural product wortmannin that functions as a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with promising senolytic properties [1]. This small molecule inhibitor has demonstrated significant potential in targeting colorectal carcinoma, particularly in eliminating therapy-induced senescent cells that contribute to tumor relapse and treatment resistance. The drug's mechanism centers on its ability to specifically induce apoptosis in senescent HCT116 colon carcinoma cells while showing minimal effects on proliferating cells under optimized conditions, creating a valuable therapeutic window for combination therapy approaches [1].

The significance of this compound in colorectal cancer research stems from the high prevalence of PI3K pathway alterations in this malignancy. Approximately 20-25% of colorectal cancers harbor mutations in the PI3KCA gene encoding the catalytic subunit of PI3K, making this pathway an attractive therapeutic target [2]. However, development of PI3K inhibitors in colorectal cancer has faced challenges due to frequent co-occurring mutations in other signaling pathways, particularly KRAS and BRAF, which occur in 35-60% and 15-25% of PI3KCA-mutated colorectal cancers, respectively [2]. This compound represents a promising approach to overcoming these limitations through its novel senolytic mechanism rather than conventional antiproliferative activity.

Mechanism of Action and Signaling Pathways

Senolytic Activity Through Dual PI3K Inhibition

This compound exerts its specific senolytic effect through simultaneous inhibition of class I PI3K alpha and delta isoforms, which is essential for selective elimination of senescent HCT116 cells [1]. Research has demonstrated that single inhibition of either alpha (using BYL-719/Alpelisib) or delta (using CAL-101/Idelalisib) isoforms alone does not produce senolytic effects, indicating that concurrent inhibition of both isoforms is necessary for optimal activity [1]. This dual inhibition strategy effectively triggers apoptosis specifically in senescent cells while sparing proliferating cells, representing a novel approach to targeting therapy-resistant cancer populations.

At the molecular level, this compound-mediated PI3K inhibition results in increased proteasomal degradation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 across multiple tumor cell lines, including HCT116 [1]. This degradation disrupts the senescence maintenance program and initiates timely apoptosis specifically in senescent tumor cells. The specificity for senescent cells appears to stem from their unique dependence on specific PI3K-mediated survival pathways that are established during the senescence program, which differ from the signaling requirements of proliferating cells.

Signaling Pathway Context in Colorectal Cancer

The PI3K pathway represents a key signaling node downstream of receptor tyrosine kinases (RTKs) in colorectal cancer, frequently hyperactivated through multiple mechanisms including PI3KCA mutations, PTEN loss, or growth factor receptor activation [2]. In the context of colorectal cancer, this compound's targets are strategically positioned within a complex signaling network that includes parallel pathways such as KRAS/BRAF/MEK, which are often co-altered and contribute to resistance mechanisms [2]. The following diagram illustrates the key signaling pathways and this compound's mechanism of action:

Figure 1: this compound Mechanism in Colorectal Cancer Signaling. This compound inhibits PI3K class I alpha/delta isoforms, disrupting downstream signaling and promoting p21 degradation, leading to selective apoptosis in senescent cells. Parallel KRAS/BRAF/MEK pathway frequently co-occurs with PI3K alterations in colorectal cancer.

Experimental Efficacy Data and Quantitative Analysis

Efficacy in Preclinical Colorectal Cancer Models

This compound has demonstrated potent senolytic activity across multiple colorectal cancer model systems. In HCT116 colon carcinoma cells induced into senescence by ionizing radiation or chemotherapeutic agents, this compound treatment resulted in significant reduction of viable senescent cells while showing minimal effects on proliferating cells as measured by crystal violet cytotoxicity assays [1]. This selective cytotoxicity was confirmed through lactate dehydrogenase (LDH) release assays, which detected significant cell death only in senescent populations following this compound treatment [1]. The specificity for senescent cells represents a key advantage for combination therapy approaches with conventional DNA-damaging agents.

The efficacy of this compound extends beyond HCT116 cells to other colorectal cancer cell lines, including RKO, HT29, and SW480, demonstrating broad applicability across different molecular backgrounds [3]. In these models, this compound and related PI3K inhibitors significantly suppressed cancer cell proliferation and migration capacity in vitro. Importantly, in vivo studies using HCT116-derived xenografts in nude mice have confirmed the translational potential of this approach, with treated animals showing marked suppression of tumor growth compared to controls [3].

Quantitative Efficacy Metrics

Table 1: Quantitative Efficacy Profile of this compound in Preclinical Cancer Models

| Cell Line/Model | Senescence Induction Method | Key Efficacy Metrics | Experimental Conditions |

|---|---|---|---|

| HCT116 colon carcinoma | γ-irradiation (ionizing radiation) | Significant reduction in senescent cell viability; Minimal effect on proliferating cells [1] | 24-hour treatment following senescence establishment |

| HCT116 colon carcinoma | Chemotherapeutic (camptothecin) | Dose-dependent elimination of senescent cells [1] | 24-hour treatment after senescence induction |

| MCF-7 mammary carcinoma | γ-irradiation | Specific induction of apoptosis in senescent cells; Visual confirmation of detached dying cells [1] | Treatment after radiation-induced senescence |

| A549 lung carcinoma | γ-irradiation | Primarily senolytic effect with some cytotoxicity in proliferating cells [1] | Treatment after radiation-induced senescence |

| Various CRC lines (RKO, HT29, SW480) | None (proliferating) | Inhibition of proliferation and migration capacity [3] | Direct treatment on proliferating cells |

| HCT116 xenografts | None (in vivo model) | Significant suppression of tumor growth [3] | In vivo administration |

Table 2: Comparison of PI3K Inhibitors in Colorectal Cancer Models

| PI3K Inhibitor | Specificity | Experimental Context | Efficacy in Colorectal Cancer Models |

|---|---|---|---|

| This compound (PX-866) | Pan-class I PI3K | Senolytic activity in therapy-induced senescent cells | Specifically induces apoptosis in senescent HCT116 cells [1] |

| Wortmannin | Pan-class I PI3K | Natural product precursor to this compound | Senolytic activity but with short half-life in cell culture [1] |

| Alpelisib (BYL-719) | PI3Kα specific | Monotherapy and combination studies | Limited efficacy alone; requires combination with delta isoform inhibition for senolysis [1] |

| Idelalisib (CAL-101) | PI3Kδ specific | Monotherapy and combination studies | Limited efficacy alone; requires combination with alpha isoform inhibition for senolysis [1] |

| Copanlisib | PI3Kα/δ specific | NCI-MATCH trial cohort | No response in 4 colorectal cancer patients with PIK3CA mutations [2] |

| Taselisib | β-sparing PI3K | NCI-MATCH trial cohort | Stable disease in 3 of 6 colorectal cancer patients; no objective responses [2] |

Detailed Experimental Protocols

Senescence Induction and Validation Protocol

The establishment of robust senescence models is essential for evaluating this compound's senolytic activity. The following protocol details senescence induction in HCT116 cells using ionizing radiation or chemotherapeutic agents:

Cell Culture Preparation: Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum, 100 μg/mL streptomycin, and 10,000 U/mL penicillin at 37°C under 5% CO₂ and 95% humidity [3]. Seed cells at appropriate densities based on experimental requirements (e.g., 3×10³ cells/well in 96-well plates for viability assays, 4×10⁵ cells/well in 6-well plates for wound healing assays) [3].

Senescence Induction Methods:

- γ-Irradiation Method: Exponentially growing HCT116 cells to ionizing radiation (typically 10-20 Gy) using a cesium-137 source or clinical irradiator. Return cells to incubator for 6 days to establish senescence [1].

- Chemotherapeutic Method: Treat HCT116 cells with camptothecin (at optimized concentration based on preliminary titration) for 24 hours, then replace with fresh medium and incubate for additional 5-6 days to establish senescence [1].

Senescence Validation:

- Senescence-Associated Beta-Galactosidase (SABG) Staining: Fix cells with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes at room temperature. Incubate with X-gal solution (1 mg/mL at pH 6.0) overnight at 37°C without CO₂. Assess blue staining indicative of senescence [1].

- Morphological Assessment: Document characteristic cell enlargement and flattened morphology using phase-contrast microscopy [1].

- Cell Cycle Analysis: Confirm cell cycle arrest in G1 phase through propidium iodide staining and flow cytometry [1].

Senolysis Assessment Protocol

Evaluation of this compound's specific senolytic activity requires comprehensive assessment of cell viability and death in both senescent and proliferating HCT116 cells:

Compound Preparation: Prepare fresh This compound (PX-866) stock solution in DMSO at 10 mM concentration. Serially dilute in complete medium to achieve working concentrations (typically ranging from 0.1-30 μM). Include DMSO vehicle control (typically 0.1% final concentration) [1].

Treatment Protocol:

- Apply this compound treatments to both proliferating and senescent HCT116 cells for 24 hours at 37°C.

- For sequential therapy modeling, pre-treat cells with DNA-damaging agents (docetaxel for 1 hour followed by flavopiridol for 24 hours) before this compound application [4].

Viability and Cytotoxicity Assessment:

- Crystal Violet Cytotoxicity Assay: Fix treated cells with 4% formaldehyde for 20 minutes, then stain with 0.1% crystal violet for 30 minutes. Wash extensively, solubilize dye with 10% acetic acid, and measure absorbance at 590 nm [1].

- LDH Release Assay: Collect cell culture supernatant after treatment. Measure lactate dehydrogenase activity using commercial kit according to manufacturer's instructions. Express results as percentage of total LDH released from lysed control cells [1].

- MTT Viability Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm [5].

Apoptosis Detection:

- Annexin V/Propidium Iodide Staining: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions. Analyze by flow cytometry within 1 hour [5].

- Cleaved Caspase-3 Immunostaining: Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with cleaved caspase-3 primary antibody (1:1000 dilution) overnight at 4°C, followed by HRP-conjugated secondary antibody. Develop with DAB substrate and counterstain with hematoxylin [6].

The following workflow diagram illustrates the key experimental steps for evaluating this compound activity:

Figure 2: Experimental Workflow for this compound Senolysis Assessment. Comprehensive protocol for evaluating this compound activity in HCT116 cells, including senescence induction, treatment, and multiparameter efficacy assessment.

Technical Applications and Model Systems

Advanced Preclinical Model Systems

The evaluation of this compound efficacy has been enhanced through implementation of sophisticated model systems that better recapitulate in vivo conditions:

Cancer-on-Chip Technology: Microfluidic platforms enable exposure of HCT116 spheroids to dynamic, in vivo-like drug concentrations including simulated drug-free periods that mimic clinical pharmacokinetics [6]. These systems utilize polydimethylsiloxane (PDMS) chips with U-shaped wells for spheroid placement and continuous perfusion at 2 μL/min to maintain homeostasis. The 3D architecture of spheroids in these systems better replicates tumor microenvironment conditions compared to traditional monolayer cultures [6].

Xenograft Models: HCT116 cells are subcutaneously inoculated into the right groin of female BALB/c nude mice (6-8 weeks old) at 2×10⁶ cells per mouse [3]. This compound is administered daily orally at 30 mg/kg or equivalent vehicle control for 21 days. Tumor dimensions are measured regularly, with volume calculated as ½ × length × width². All procedures must comply with institutional animal care guidelines, with maximum tumor dimensions not exceeding 2 cm length, 2000 mm³ volume, or 2 g weight [3].

In Silico HCT116 Models: Quantitative structure-activity relationship (QSAR) studies using molecular and nuclear magnetic resonance (NMR) descriptors have been developed through exploration of machine learning techniques [7]. These computational approaches use half maximal inhibitory concentration (IC₅₀) values from extensive compound libraries (7,339 molecules from ChEMBL and ZINC databases) to build predictive models with R² values of 0.75 and 0.73 for training and test sets, respectively [7].

Combination Therapy Approaches

This compound demonstrates enhanced efficacy when strategically combined with other therapeutic agents:

Sequential Chemotherapy Combinations: Maximum cytotoxicity in HCT116 cells is achieved with sequential administration of docetaxel (1 hour) followed by flavopiridol (24 hours) and then this compound (24 hours) [4]. This carefully timed approach significantly reduces colony formation in soft agar and augments apoptosis compared to simultaneous administration or alternative sequences.

Dual Pathway Targeting: Given the frequency of co-occurring pathway alterations in colorectal cancer, combination approaches targeting both PI3K and parallel pathways show promise. The senolytic activity of this compound can be leveraged alongside inhibitors of resistance pathways such as MEK or EGFR to address the complex signaling networks in colorectal cancer [2].

Research Implications and Future Directions

The discovery of this compound's senolytic properties represents a significant advancement in colorectal cancer therapeutic strategy, particularly for addressing therapy-induced senescence that contributes to tumor relapse and treatment resistance [1]. This approach specifically targets the persistent senescent cell population that conventional chemotherapeutics often leave behind, providing a complementary mechanism to standard DNA-damaging agents. The specificity for senescent cells offers potential for reduced side effects compared to broadly cytotoxic agents, as proliferating normal tissues may be spared.

Future research directions should focus on refining combination protocols that optimally integrate this compound with existing standard-of-care regimens for colorectal cancer. Additionally, biomarker development to identify patients most likely to benefit from senolytic approaches represents a critical research priority. The complex interplay between PI3K signaling and co-occurring mutations in colorectal cancer necessitates continued investigation into rational combination therapies that can address the multifactorial nature of this disease [2]. As advanced model systems such as cancer-on-chip technologies continue to evolve, they offer promising platforms for more predictive evaluation of this compound efficacy and optimization of treatment schedules before advancing to clinical trials [6].

References

- 1. Combined inhibition of class 1-PI3K-alpha and delta ... [pmc.ncbi.nlm.nih.gov]

- 2. From PIK3CA Mutations to Rational PI3K Inhibition for the ... [link.springer.com]

- 3. Inhibition of colorectal carcinogenesis by sunitinib malate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. of sequential treatment of Efficacy cancer monolayers... HCT 116 colon [nature.com]

- 5. In vitro anticancer and apoptotic effects of morus... [academicpublishers.org]

- 6. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 ... [pmc.ncbi.nlm.nih.gov]

- 7. In Silico HCT Human 116 Cancer Cell-Based Models En Route... Colon [pubmed.ncbi.nlm.nih.gov]

Sonolisib (PX-866) Application Notes and Protocols for Selective Senolysis in Senescent Cells

Introduction to Senolysis and Sonolisib

Cellular senescence is a fundamental biological process characterized by irreversible cell cycle arrest in response to various stressors including DNA damage, oxidative stress, telomere shortening, and oncogenic signaling. While serving as a protective mechanism against cancer proliferation, the progressive accumulation of senescent cells contributes significantly to aging and age-related diseases through the development of a pro-inflammatory senescence-associated secretory phenotype (SASP). The targeted elimination of senescent cells, a process termed senolysis, has emerged as a promising therapeutic strategy for extending healthspan and mitigating age-related pathology [1] [2].

This compound (PX-866) is a clinically tested pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has recently been identified as a novel senolytic compound. As a more stable derivative of wortmannin, this compound demonstrates enhanced pharmacological properties while maintaining potent PI3K inhibition. Recent evidence indicates that this compound induces selective apoptosis in senescent tumor cells across multiple cell lines, positioning it as a promising candidate for senolytic intervention in age-related pathologies and cancer treatment-related senescence [3] [4].

This compound Treatment Concentration Data

Effective Senolytic Concentrations Across Cell Lines

Table 1: this compound treatment concentrations for senolysis across different experimental models

| Cell Line | Senescence Induction Method | Effective Senolytic Concentration Range | Treatment Duration | Key Findings | Citation |

|---|---|---|---|---|---|

| HCT116 colon carcinoma | Ionizing radiation (γIR) | 0.1-10 µM | 24 hours | Dose-dependent senolysis; Significant LDH release in senescent cells only | [3] |

| HCT116 colon carcinoma | Chemotherapy (camptothecin) | 0.1-10 µM | 24 hours | Robust senolytic effect across senescence induction methods | [3] |

| MCF-7 mammary carcinoma | Ionizing radiation (γIR) | 1-10 µM | 24 hours | Specific elimination of senescent cells; Minimal effect on proliferating cells | [3] |

| A549 lung carcinoma | Ionizing radiation (γIR) | 1-10 µM | 24 hours | Senolytic activity with some cytotoxicity in proliferating cells | [3] |

Comparative Analysis of this compound Senolytic Efficacy

Table 2: Comparison of this compound with other PI3K inhibitors in senolytic applications

| PI3K Inhibitor | Specificity | Effective Senolytic Concentration | Cell Lines Tested | Notes |

|---|---|---|---|---|

| This compound (PX-866) | Pan-class I PI3K | 0.1-10 µM | HCT116, MCF-7, A549 | Clinical derivative of wortmannin; more stable formulation |

| Wortmannin | Pan-class I PI3K | 0.1-10 µM | HCT116 | Short half-life in cell culture media; identified in primary screen |

| BAY80-6946 (Copanlisib) | Pan-class I PI3K | Not specified | Not tested in senescence | FDA-approved for cancer therapy; mentioned as senolytic |

| BYL-719 (Alpelisib) | PI3Kα isoform | Ineffective alone | HCT116 | Requires combination with delta isoform inhibitor for senolysis |

| CAL-101 (Idelalisib) | PI3Kδ isoform | Ineffective alone | HCT116 | Requires combination with alpha isoform inhibitor for senolysis |

Experimental Protocols for this compound-Mediated Senolysis

Senescence Induction Protocol

Principle: Cellular senescence can be induced through multiple methods including DNA damage (ionizing radiation or chemotherapeutic agents), replicative exhaustion, or oncogene activation. The following protocol details senescence induction using ionizing radiation, which produces a homogeneous senescent population suitable for senolysis testing [3].

Materials:

- Appropriate cell lines (HCT116, MCF-7, or A549 recommended)

- Complete growth medium

- Ionizing radiation source (γ-irradiator or X-ray machine)

- Camptothecin (optional alternative senescence inducer)

Procedure:

- Cell Preparation: Plate target cells at 30-40% confluence in complete growth medium and allow to adhere overnight.

- Radiation Exposure: Apply 10-20 Gy of ionizing radiation to cells. Lower doses may be used for more sensitive cell lines.

- Post-Treatment Incubation: Replace with fresh medium and incubate for 5-7 days to establish senescence.

- Senescence Verification: Confirm senescence phenotype through:

- SA-β-galactosidase staining: >70% positive cells

- Cell cycle analysis: G1 phase arrest

- SASP factor measurement: IL-6, IL-8 elevation

Timeline Considerations: The senescence phenotype typically stabilizes 5-7 days post-induction, with optimal experimental windows between days 6-10 [3].

This compound Treatment and Senolysis Assessment

Principle: this compound induces selective apoptosis in senescent cells through inhibition of PI3K signaling and subsequent p21 proteasomal degradation, bypassing normal senescence-associated apoptosis resistance [3].

Materials:

- This compound (PX-866) stock solution (10 mM in DMSO)

- Serum-free medium for dilution

- Control compounds (DMSO vehicle, staurosporine as positive control)

- LDH assay kit

- Annexin V/PI apoptosis detection kit

- Crystal violet staining solution

Procedure:

- This compound Preparation: Prepare working concentrations from stock solution in serum-free medium, ensuring final DMSO concentration ≤0.1%.

- Treatment Application:

- Aspirate medium from senescent and control proliferating cells

- Apply this compound at 0.1, 1, and 10 µM concentrations

- Include vehicle control (0.1% DMSO) and positive control (1 µM staurosporine)

- Incubate for 24 hours at 37°C, 5% CO₂

- Senolysis Assessment:

- LDH Release Assay: Collect supernatant, measure LDH activity as marker of cell death

- Crystal Violet Staining: Fix remaining adherent cells, stain with 0.5% crystal violet, quantify by solubilization and absorbance measurement

- Flow Cytometry: Analyze Annexin V/PI staining to quantify apoptosis

- Morphological Assessment: Document cell detachment and morphological changes

Validation Criteria: Successful senolysis is confirmed when significant cytotoxicity is observed in senescent cells with minimal effect on proliferating counterparts at the same this compound concentrations [3].

Signaling Pathways and Mechanism of Action

This compound Mechanism in Senescent Cells

The following diagram illustrates the molecular mechanism of this compound-mediated senolysis:

Figure 1: Molecular mechanism of this compound-induced senolysis through PI3K inhibition and p21 degradation

Mechanistic Insights: this compound induces senescent cell death through a dual isoform inhibition mechanism, requiring simultaneous targeting of both PI3K class I alpha and delta isoforms. This combined inhibition triggers proteasomal degradation of p21, a critical cyclin-dependent kinase inhibitor that maintains senescence arrest. The degradation of p21 reactivates cell cycle processes in senescent cells, ultimately leading to apoptotic pathway activation and selective elimination of senescent cells while sparing proliferating counterparts [3].

The specificity of this compound for senescent cells stems from the unique dependency of established senescent cells on PI3K signaling for maintaining their viability, unlike proliferating cells that primarily utilize these pathways for growth regulation. This mechanistic understanding provides the foundation for therapeutic window observed in experimental models [3].

Research Considerations and Limitations

Critical Experimental Parameters

Cell Type Variability: Senolytic response to this compound demonstrates significant variation across different cell types and senescence induction methods. Comprehensive dose-response validation is essential for each experimental system [3].

Timing Considerations: The optimal treatment window for senolysis assessment is 6-10 days post-senescence induction, once the senescence phenotype is fully established but before widespread spontaneous cell death occurs [3].

Combination Approaches: Recent evidence suggests that simultaneous inhibition of PI3K-alpha and delta isoforms is necessary for robust senolysis, indicating potential benefits of combination therapies [3].

Limitations and Future Directions

Cytotoxicity in Proliferating Cells: At higher concentrations (≥10 µM), this compound demonstrates some cytotoxicity in proliferating A549 cells, indicating a narrow therapeutic window in certain cell types [3].

Biomarker Requirements: Effective translation requires development of specific senescence biomarkers to identify optimal candidates for this compound therapy and monitor treatment response [1].

Delivery Challenges: Like many senolytic agents, this compound faces bioavailability and tissue-specific delivery hurdles that must be addressed for clinical application [1].

The emerging field of senotherapeutics continues to evolve, with this compound representing a promising second-generation senolytic with well-defined molecular mechanisms. Further investigation is warranted to fully explore its potential for treating senescence-associated conditions and age-related diseases [2] [3].

References

- 1. Targeting Cellular Senescence for Healthy Aging: Advances ... [pmc.ncbi.nlm.nih.gov]

- 2. Senolytics: from pharmacological inhibitors to ... [nature.com]

- 3. Combined inhibition of class 1-PI3K-alpha and delta ... [nature.com]

- 4. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

Sonolisib cell culture application storage

Chemical Profile & Storage Specifications

Sonolisib is a pan-class I PI3K inhibitor known for its research use in oncology, particularly in investigating the PI3K/AKT/mTOR signaling pathway [1]. The storage conditions are critical for maintaining the compound's stability.

Table 1: this compound (PX866) Chemical and Storage Data

| Property | Specification |

|---|---|

| CAS Number | 502632-66-8 [2] |

| Synonyms | PX866, PX-866 [2] |

| Molecular Formula | C₂₉H₃₅NO₈ [2] |

| Molecular Weight | 525.59 g/mol [2] |

| Physical Form | Solid (powder) [2] |

| Storage (Powder) | -20°C [2] |

| Storage (Solution) | -80°C [2] |

| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, strong reducing agents [2] |

Safe Handling and Preparation

The manufacturer's Safety Data Sheet (SDS) provides the following guidance for handling this compound [2]:

- Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing.

- Engineering Controls: Handle the compound only in areas with appropriate exhaust ventilation, such as a chemical fume hood or a laminar flow cabinet.

- First Aid: In case of eye contact, flush immediately with large amounts of water and seek medical attention.

- Spill Management: Absorb spillages with a liquid-binding material (e.g., diatomite) and decontaminate surfaces with alcohol.

Biological Context & Potential Applications

This compound is a pan-phosphatidylinositol-3-kinase (PI3K) inhibitor [1]. It targets all four isoforms of class I PI3K enzymes (α, β, δ, and γ) and has been investigated in various cancer research contexts, including:

- Glioblastoma (GBM): The PI3K pathway is hyperactivated in a majority of GBM cases, making it a key target for investigational therapies [3] [4] [5].

- Medulloblastoma: Preclinical studies have shown that PI3K inhibitors like this compound can impair tumor growth in this type of pediatric brain cancer [1] [6].

- Other Cancers: Research has also explored its effects in models of ovarian and colorectal cancers [1].

The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

Critical Protocol Information Unavailable

A significant gap exists in the publicly available information. The search results I obtained do not contain detailed cell culture protocols for using this compound. The following essential parameters are missing:

- Stock Solution Preparation: Recommended solvent (e.g., DMSO), concentration, and aliquoting procedures.

- Working Concentration Range: Effective doses reported in cell-based assays (e.g., IC50 values).

- Treatment Guidelines: Duration of exposure, pre-treatment conditions, or compatibility with different cell culture media.

- Cell Viability/Growth Assay Protocols: Specific methodologies for testing this compound's effects.

Suggested Path for Researchers

- Consult Primary Literature: Search specialized scientific databases (e.g., PubMed, Google Scholar) for research articles that use this compound in cell culture. The methods sections of these papers are the most reliable source for specific protocols.

- Contact the Manufacturer: Reach out to chemical suppliers like DC Chemicals (the source of the SDS) or other vendors. They may have technical data sheets with recommended application protocols that are not included in the public SDS.

- Validate Experimentally: Any protocol obtained from the literature should be empirically validated and optimized for your specific cell line and experimental setup.

References

- 1. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 2. PX866|502632-66-8|MSDS [dcchemicals.com]

- 3. Opportunities and Challenges of Small Molecule Inhibitors in ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting cellular pathways in glioblastoma multiforme [nature.com]

- 5. From signalling pathways to targeted therapies [nature.com]

- 6. Advancing Medulloblastoma Treatment: Molecular ... [link.springer.com]

Comprehensive Application Notes and Protocols for Sonolisib (PX-866) PI3K/Akt Pathway Inhibition Assays

Introduction to Sonolisib and the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this signaling cascade is frequently observed in numerous cancers, making it a prominent therapeutic target [1] [2]. This compound (PX-866) is an orally bioavailable, irreversible pan-isoform inhibitor of Class I PI3K [3]. It is a structural analogue of wortmannin, developed to exhibit improved pharmaceutical properties and potent enzymatic inhibition [3] [2].

Its mechanism of action involves the irreversible inhibition of the p110 catalytic subunit of PI3K, thereby preventing the production of the lipid second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition suppresses the downstream activation of Akt and its effectors, including mTOR, leading to reduced tumor cell growth and survival [3]. The following diagram illustrates the core PI3K/Akt/mTOR pathway and the site of this compound inhibition.

This compound Compound Profile

Table 1: Biochemical and Pharmacological Profile of this compound

| Parameter | Specification | Reference |

|---|---|---|

| Chemical Name | This compound (PX-866) | [3] |

| CAS Number | 502632-66-8 | [3] |

| Molecular Weight | 525.59 g/mol | [3] |

| Mechanism | Irreversible, pan-Class I PI3K inhibitor | [3] |

| Primary Targets (IC₅₀) | p110α (0.1 nM), p120γ (1.0 nM), p110δ (2.9 nM) | [3] |

| Solubility | 100 mg/mL in DMSO (190.26 mM) | [3] |

| Recommended In Vitro Stock Concentration | 10 mM in DMSO | [3] |

In Vitro Inhibition Assays: Protocols and Data Analysis

PI3K Enzymatic Activity Assay (HTRF-based)

This assay quantitatively measures this compound's ability to inhibit PI3K-mediated PIP3 production.

- Objective: To determine the IC₅₀ value of this compound against PI3K isoforms.

- Materials:

- Recombinant human PI3K isoforms (e.g., p110α/p85α)

- PIP2 substrate

- ATP

- This compound (10 mM stock in DMSO)

- HTRF (Homogeneous Time-Resolved Fluorescence) PIP3 detection kit

- Control inhibitor (e.g., BYL-719, IC₅₀ ~6.5 nM) [4]

- Protocol:

- Reaction Setup: In a 96-well plate, mix PI3K enzyme with a range of this compound concentrations (e.g., 0.001 nM to 10 µM) in reaction buffer. Include DMSO-only wells as a positive control (100% activity) and a no-enzyme well as a negative control (0% activity).

- Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.

- Reaction Initiation: Start the lipid kinase reaction by adding PIP2 and ATP.

- Reaction Termination: Stop the reaction after 1 hour by adding EDTA.

- Detection: Add HTRF detection antibodies against PIP3. Incubate for 1 hour and measure the fluorescence resonance energy transfer (FRET) signal using a compatible plate reader.

- Data Analysis: Plot the fluorescence signal (relative to controls) against the log of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Table 2: Example In Vitro Enzymatic IC₅₀ Data for this compound

| PI3K Isoform | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| p110α | 0.1 | Not Specified | [3] |

| p110δ | 2.9 | Not Specified | [3] |

| p120γ | 1.0 | Not Specified | [3] |

Cell-Based PI3K/Akt Pathway Inhibition Assay

This protocol assesses the functional consequences of this compound treatment in cancer cell lines.

- Objective: To evaluate the suppression of Akt phosphorylation and downstream signaling in tumor cells.

- Materials:

- Cancer cell line (e.g., Merkel cell carcinoma, colorectal cancer, or breast cancer lines with hyperactive PI3K) [5] [2]

- This compound (10 mM stock in DMSO)

- Cell culture medium and supplements

- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

- Antibodies: phospho-Akt (Ser473), total Akt, phospho-S6 Ribosomal Protein (Ser235/236), β-actin

- SDS-PAGE and Western blotting equipment

- Protocol:

- Cell Seeding: Plate cells in 6-well plates at a density of 2-5 x 10⁵ cells/well and allow to adhere overnight.

- Treatment: Treat cells with a concentration gradient of this compound (e.g., 1 nM - 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).

- Cell Lysis: Wash cells with cold PBS and lyse using ice-cold lysis buffer. Centrifuge lysates and collect the supernatant.

- Protein Quantification and Immunoblotting:

- Determine protein concentration using a BCA or Bradford assay.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and probe with primary antibodies overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence.

- Data Analysis: Quantify band intensities using densitometry software. Express p-Akt levels as a ratio of total Akt. Plot the percentage of p-Akt inhibition versus this compound concentration to determine the effective concentration (EC₅₀).

The experimental workflow for the cell-based assay is summarized below.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the anti-proliferative effects of this compound following sustained exposure.

- Objective: To determine the reduction in cell viability and the IC₅₀ of this compound after 72 hours of treatment.

- Materials:

- Protocol:

- Cell Seeding: Seed cells in 96-well plates at 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours.

- Drug Treatment: Add this compound in a serial dilution to achieve final concentrations (e.g., 0.001 µM to 100 µM). Include DMSO and blank (medium only) controls. Each condition should be performed in at least triplicate.